cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate
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Overview
Description
cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate: is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams that are widely used in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-4-methyl-2-oxobutanoic acid with hydroxylamine, followed by cyclization to form the pyrrolidinone ring. The acetate salt is then formed by neutralizing the compound with acetic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process and subsequent formation of the acetate salt.
Chemical Reactions Analysis
Types of Reactions: cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products:
Oxidation: Formation of 3-amino-4-methyl-2-oxopyrrolidin-1-yl acetate.
Reduction: Formation of 3-amino-1,4-dihydroxy-4-methylpyrrolidin-2-one acetate.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrrolidin-2-one: A parent compound with similar structural features.
Pyrrolidin-2,5-dione: Another derivative with distinct biological activities.
Prolinol: A related compound with a hydroxyl group on the pyrrolidine ring.
Uniqueness: cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of amino, hydroxyl, and acetate groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C7H12N2O3 |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
[(3S,4S)-3-amino-4-methyl-2-oxopyrrolidin-1-yl] acetate |
InChI |
InChI=1S/C7H12N2O3/c1-4-3-9(12-5(2)10)7(11)6(4)8/h4,6H,3,8H2,1-2H3/t4-,6-/m0/s1 |
InChI Key |
RUSIWAYZOGAQMN-NJGYIYPDSA-N |
Isomeric SMILES |
C[C@H]1CN(C(=O)[C@H]1N)OC(=O)C |
Canonical SMILES |
CC1CN(C(=O)C1N)OC(=O)C |
Origin of Product |
United States |
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